
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate
描述
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with a dichloro-nitro-phenoxy group and a carboxylic acid methyl ester group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Once the quinoline core is prepared, it undergoes further functionalization to introduce the dichloro-nitro-phenoxy group. This step often involves nucleophilic aromatic substitution reactions, where the quinoline core reacts with 2,6-dichloro-4-nitrophenol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Reduction: 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
Oxidation: 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and quinoline core play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
相似化合物的比较
Similar Compounds
- 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid.
- 3-(2,6-Dichloro-4-amino-phenoxy)-quinoline-6-carboxylic acid methyl ester.
- 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline-6-carboxylic acid ethyl ester.
Uniqueness
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its dichloro-nitro-phenoxy group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C17H10Cl2N2O5 |
|---|---|
分子量 |
393.2 g/mol |
IUPAC 名称 |
methyl 3-(2,6-dichloro-4-nitrophenoxy)quinoline-6-carboxylate |
InChI |
InChI=1S/C17H10Cl2N2O5/c1-25-17(22)9-2-3-15-10(4-9)5-12(8-20-15)26-16-13(18)6-11(21(23)24)7-14(16)19/h2-8H,1H3 |
InChI 键 |
PDJXUYXEXGLNMW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=CC(=CN=C2C=C1)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

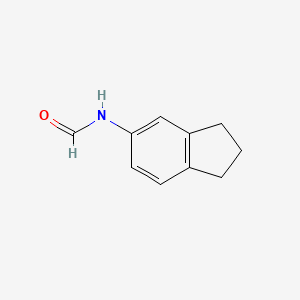
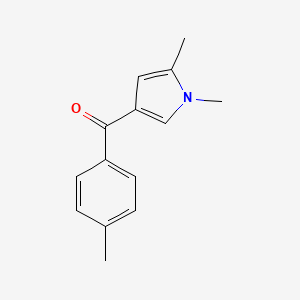
![methyl 4-[[2-(4-hydroxypiperidin-1-yl)quinoline-4-carbonyl]amino]-3,5-dimethylbenzoate](/img/structure/B8499674.png)
![(2S)-1-[(S)-2-[(Benzyloxycarbonyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbaldehyde](/img/structure/B8499680.png)
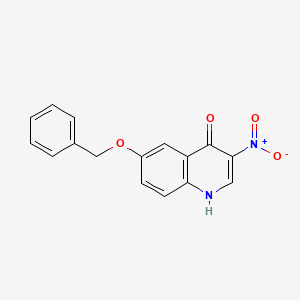
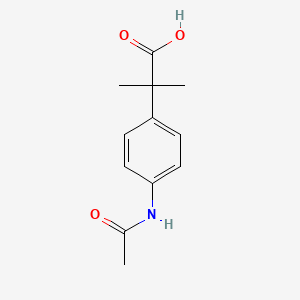
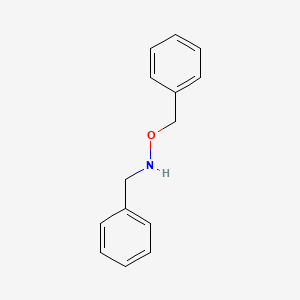
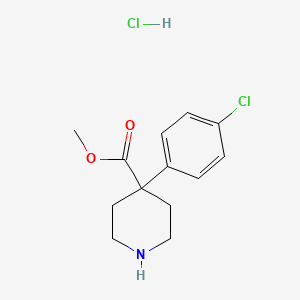
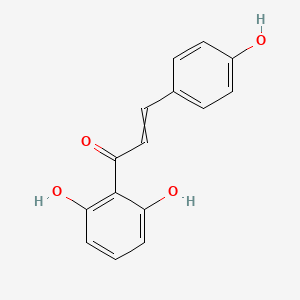

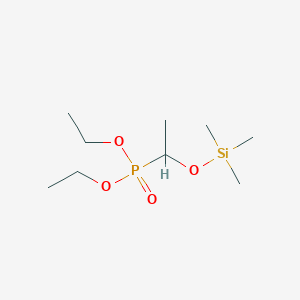
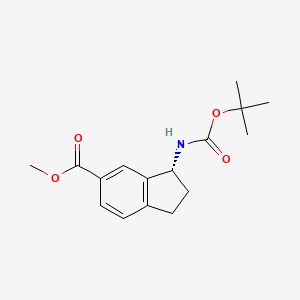
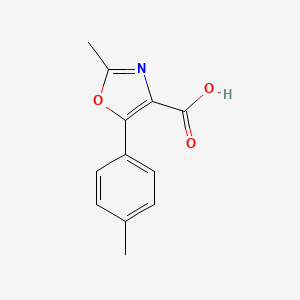
![1-Pentanone, 1-[4-(phenylamino)-1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B8499758.png)
